molecular formula C10H8FN B6252383 2-Fluoro-4-methylquinoline CAS No. 771-37-9

2-Fluoro-4-methylquinoline

Cat. No.: B6252383
CAS No.: 771-37-9
M. Wt: 161.18 g/mol
InChI Key: IFRMRTJBELSCHL-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline nucleus is a cornerstone in the design and discovery of novel bioactive molecules. nih.gov Its versatile structure allows for functionalization at various positions, leading to a diverse range of pharmacological activities. frontiersin.org Quinoline-based compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents. nih.govnih.gov This broad spectrum of activity has cemented the quinoline scaffold's status as a highly "druggable" and well-understood framework for drug design. tandfonline.com The inherent properties of the quinoline ring system, including its ability to form salts and undergo various substitution reactions, further contribute to its utility in medicinal chemistry. frontiersin.org Consequently, a substantial number of quinoline derivatives are currently under clinical investigation for the treatment of various diseases. tandfonline.com

Historical and Current Research Trajectories of Fluorinated Quinolines

The introduction of fluorine atoms into the quinoline scaffold has been a pivotal strategy in medicinal chemistry, often leading to enhanced biological activity and other desirable properties. researchgate.net Historically, fluorinated quinolines have been instrumental in the development of antimalarial drugs. researchgate.net The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Current research continues to explore the vast potential of fluorinated quinolines. Scientists are actively designing and synthesizing novel derivatives with a wide range of therapeutic applications. For instance, some fluorinated quinolines are being investigated as potent inhibitors of enzymes like c-Met kinase, which is implicated in cancer. nih.gov Others are being developed as advanced antibacterial agents, building upon the success of the fluoroquinolone class of antibiotics which feature a fluorine atom at the C-6 position. wikipedia.orgmdpi.com The synthesis of these compounds often involves classical methods like the Doebner-Von Miller reaction followed by fluorination, or more modern, efficient techniques. rsc.org

Rationale for Dedicated Academic Investigation of 2-Fluoro-4-methylquinoline

A dedicated academic investigation into this compound is warranted due to the unique combination of its structural features: a quinoline core, a fluorine substituent at the 2-position, and a methyl group at the 4-position. The placement of the fluorine atom at the 2-position is of particular interest as it can significantly alter the electron distribution and reactivity of the pyridine (B92270) ring within the quinoline system. This can lead to novel chemical transformations and potentially unique biological activities compared to more commonly studied 6- or 8-fluoroquinolines.

The methyl group at the 4-position can also influence the molecule's properties, including its steric and electronic characteristics. Understanding the interplay between these substituents is crucial for the rational design of new compounds with specific functions. Detailed studies on the synthesis, spectroscopic properties, and chemical reactivity of this compound can provide valuable insights for the development of new pharmaceuticals, functional materials, and research tools. For example, derivatives of this compound could potentially be explored as novel anticancer agents or as specialized building blocks in organic synthesis.

Properties

IUPAC Name

2-fluoro-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRMRTJBELSCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 Methylquinoline and Precursors

Classical Annulation and Cyclization Reaction Modifications

Classical methods for quinoline (B57606) synthesis typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to form the heterocyclic ring. These well-established reactions have been adapted and modified to accommodate a variety of substrates, including those required for the synthesis of fluorinated quinolines.

Skraup Synthesis Variants for Fluorinated Quinoline Scaffolds

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. iipseries.orgnih.govwikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. wikipedia.org A key step in the mechanism is the dehydration of glycerol by sulfuric acid to produce acrolein, which then reacts with the aniline. iipseries.orgmdpi.com

For the synthesis of fluorinated quinolines, variants of the Skraup reaction are employed. Starting with a fluorinated aniline, such as 3-fluoroaniline (B1664137), the reaction can proceed to yield a fluoroquinoline. The position of the fluorine atom on the resulting quinoline ring is determined by the substitution pattern of the initial aniline. The reaction is known for being vigorous, and the use of a moderator like ferrous sulfate (B86663) is common to control the reaction rate. chempedia.infoyoutube.com Modifications using microwave irradiation have been shown to reduce reaction times and improve yields. rsc.orgresearchgate.net

One of the challenges in the Skraup synthesis of fluorinated quinolines can be the potential for electrophilic substitution of the fluorine atom, particularly under harsh acidic conditions. nih.gov This can lead to the formation of undesired byproducts.

Table 1: Skraup Synthesis Variants for Fluorinated Quinolines

Starting Material (Aniline)Key ReagentsProductNotable Features
3-FluoroanilineGlycerol, H₂SO₄, Oxidizing AgentFluoro-substituted quinolinePosition of fluorine is directed by the starting aniline.
Various fluorinated anilinesGlycerol, H₂SO₄, MicrowaveCorresponding fluoroquinolinesReduced reaction times and often improved yields. rsc.orgresearchgate.net

Doebner-Miller Reaction Approaches

The Doebner-Miller reaction, an extension of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds in place of glycerol. nih.govwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is complex and still a subject of some debate, but it is generally accepted to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

To synthesize 2-fluoro-4-methylquinoline using this approach, 3-fluoroaniline would be reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone (the precursor to the 4-methyl group). The reaction is often carried out in a two-phase system to minimize the polymerization of the α,β-unsaturated carbonyl compound, which can be a significant side reaction. nih.govresearchgate.net The use of a two-phase solvent system, with an aqueous acid phase and an organic phase, can sequester the carbonyl compound and improve the yield of the desired quinoline. nih.govresearchgate.net

The Doebner reaction is a related method that employs an aldehyde and pyruvic acid to generate quinoline-4-carboxylic acids. wikipedia.orgnih.gov

Table 2: Doebner-Miller Reaction for Fluorinated Quinolines

Aniline DerivativeCarbonyl CompoundCatalystProduct
3-FluoroanilineMethyl vinyl ketoneAcid (e.g., HCl, H₂SO₄)This compound
Various anilinesα,β-unsaturated aldehydes/ketonesLewis or Brønsted acidsSubstituted quinolines

Friedländer Synthesis Strategies and Analogous Approaches

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgresearchgate.net This condensation reaction can be catalyzed by acids or bases and is a straightforward method for producing polysubstituted quinolines. wikipedia.orgorganic-chemistry.orgnih.gov

For the synthesis of this compound, a potential route would involve the reaction of a 2-amino-fluorobenzaldehyde or ketone with acetone. The regioselectivity of the cyclization can be influenced by the reaction conditions (acidic vs. basic), which can determine whether a kinetically or thermodynamically controlled product is formed. youtube.com Various catalysts, including iodine, p-toluenesulfonic acid, and various Lewis acids, have been employed to improve the efficiency of the Friedländer synthesis. wikipedia.org A modification of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of the active methylene (B1212753) compound. researchgate.net

Table 3: Friedländer Synthesis for Substituted Quinolines

2-Aminoaryl CarbonylMethylene CompoundCatalystProduct
2-Amino-fluorobenzaldehydeAcetoneAcid or BaseThis compound
2-Aminoaryl ketonesα-Methylene ketonesVarious (e.g., I₂, p-TsOH)Polysubstituted quinolines

Pfitzinger Condensation Reaction Protocols

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds via the hydrolysis of the amide bond in isatin to form a keto-acid, which then reacts with the carbonyl compound, cyclizes, and dehydrates to form the quinoline. wikipedia.org

While the direct product is a quinoline-4-carboxylic acid, this method is relevant as it can produce precursors to substituted quinolines. For instance, a fluorinated isatin could be reacted with a suitable ketone to produce a fluorinated quinoline-4-carboxylic acid. Subsequent decarboxylation would yield the corresponding fluoroquinoline. The use of enaminones as the carbonyl component has also been explored in modified Pfitzinger reactions. researchgate.net

Table 4: Pfitzinger Reaction for Quinoline-4-carboxylic Acids

Isatin DerivativeCarbonyl CompoundConditionProduct
Fluorinated isatinKetone/AldehydeBasicFluorinated quinoline-4-carboxylic acid
IsatinChalconesBasic2,3-Disubstituted quinoline-4-carboxylic acids chemicalpapers.com

Modern Catalytic Approaches for Quinoline Ring Formation

In addition to the classical methods, modern organic synthesis has introduced a variety of catalytic approaches for the construction of the quinoline ring system. These methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Transition-Metal Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed Heck Cyclization)

Transition-metal catalysis, particularly with palladium, has become a powerful tool for the synthesis of heterocyclic compounds, including quinolines. nih.gov The Palladium-catalyzed Heck reaction, which involves the coupling of an aryl halide with an alkene, can be adapted for the intramolecular cyclization to form quinolines. thieme-connect.comscispace.com

A domino Heck coupling-cyclization-dehydrogenation strategy has been developed for the one-pot synthesis of quinolines. thieme-connect.comscispace.com This process can involve the intermolecular Heck coupling between a 2-iodoaniline (B362364) and an allylic alcohol, followed by intramolecular condensation and dehydrogenation to form the quinoline ring. thieme-connect.comscispace.com This method has been shown to be effective in water as a solvent, offering a "green" synthetic route. thieme-connect.comscispace.com For the synthesis of this compound, a 2-iodo-fluoroaniline could be a suitable starting material for such a palladium-catalyzed cyclization.

Other transition metals, such as cobalt, have also been utilized in catalytic C-H activation pathways for quinoline synthesis. nih.gov

Table 5: Palladium-Catalyzed Quinoline Synthesis

Starting MaterialsCatalyst SystemKey StepsProduct
2-Iodoaniline, Allylic alcoholPalladium catalystHeck coupling, Cyclization, DehydrogenationSubstituted quinoline
2-Haloaryl hydroxylamines, Allylic C-H substratesFe-catalyst, then Pd-catalystAllylic C-H amination, Intramolecular Heck-couplingSubstituted quinoline researchgate.net

Copper-Mediated Fluorination and Cyclization Protocols

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of quinoline scaffolds. These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds in a single pot, offering an efficient route to substituted quinolines.

One notable approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes. acs.orgorganic-chemistry.org This method allows for the direct synthesis of substituted quinolines through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. acs.org The use of air as the oxidant makes this process practical and economically viable. acs.orgorganic-chemistry.org For instance, the reaction of anilines with aldehydes in the presence of a copper catalyst like CuBr and an additive such as CF3SO3H in a solvent like DMSO at elevated temperatures can produce a variety of substituted quinolines. organic-chemistry.org The electronic nature of the substituents on the aniline can influence the reaction efficiency, with electron-donating groups generally leading to higher yields. organic-chemistry.org

Another copper-mediated strategy is the intermolecular cyclization of anilines with terminal acetylene (B1199291) esters. rsc.org This cascade process facilitates the sequential formation of C-N and C-C bonds, yielding quinoline derivatives in moderate to good yields. rsc.org Furthermore, copper-catalyzed dual cyclization reactions have been developed for the synthesis of more complex fused quinoline systems, such as quinindolines. mdpi.com These reactions can proceed through the formation of an indole (B1671886) intermediate followed by a copper-catalyzed C-N coupling to construct the quinoline ring. mdpi.com

The radiofluorination of organoboron precursors, such as boronic acids and their pinacol (B44631) esters (Bpin), mediated by copper, has also been extensively studied for the synthesis of 18F-labeled aromatic compounds for positron emission tomography (PET). nih.gov These methods, which often utilize copper salts like Cu(OTf)2, could potentially be adapted for the synthesis of fluorinated quinolines from appropriate precursors. nih.gov

Table 1: Examples of Copper-Mediated Quinoline Synthesis
ReactantsCatalyst/ReagentsProduct TypeKey FeaturesReference
Anilines and AldehydesCuBr/CF3SO3H, Air (oxidant)Substituted QuinolinesAerobic, C-H activation, C-C/C-N bond formation organic-chemistry.org
Anilines and Terminal Acetylene EstersCopper CatalystQuinolinesCascade C-N and C-C bond formation rsc.org
Aryl Organoborons (for 18F-labeling)Cu(OTf)2/[18F]Fluoride18F-Aromatic CompoundsApplicable for PET imaging agent synthesis nih.gov

C-H Activation Strategies in Quinoline Synthesis

Direct C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical approach to complex molecules. nih.gov In the context of quinoline synthesis, transition-metal-catalyzed C-H activation provides a powerful tool for the regioselective introduction of various functional groups. nih.govmdpi.com

Rhodium-catalyzed C-H activation has been employed for the synthesis of quinoline carboxylates from anilines and alkynyl esters, using formic acid as a C1 synthon. mdpi.com Similarly, ruthenium catalysts have been utilized in the annulation of enaminones with anthranils to produce substituted quinolines. mdpi.com

Iron-catalyzed reactions also offer a cost-effective and environmentally benign route to quinolines. For example, an iron(III) chloride-catalyzed cascade reaction between anilines, aldehydes, and nitroalkanes provides a one-pot, three-component domino strategy to synthesize a library of substituted quinolines in high yields. rsc.org

Palladium catalysis has been instrumental in the direct arylation of electron-deficient heteroarenes, including quinolines, using aryl tosylates as the aryl donors. nih.gov Furthermore, palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives has been achieved using a hypervalent iodine oxidant in combination with a nucleophilic fluoride (B91410) source like AgF. nih.gov

Table 2: C-H Activation Strategies for Quinoline Synthesis
CatalystReactantsFunctionalizationKey FeaturesReference
RhodiumAnilines and Alkynyl EstersCarboxylationOrtho-C-H activation mdpi.com
RutheniumEnaminones and AnthranilsAnnulationAza-Michael addition and intramolecular annulation mdpi.com
Iron(III) chlorideAnilines, Aldehydes, and NitroalkanesMulti-component domino reactionInexpensive catalyst, aerobic conditions rsc.org
Palladium8-MethylquinolineFluorinationDirected C-H fluorination with a nucleophilic fluoride source nih.gov

Directed Fluorination Strategies at the C-2 Position

The introduction of a fluorine atom at the C-2 position of the quinoline ring is a key step in the synthesis of this compound. This can be achieved through various directed fluorination strategies.

Electrophilic Fluorination Methodologies

Direct electrophilic fluorination of quinoline derivatives can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which often leads to a mixture of products. researchgate.net However, the use of potent electrophilic fluorinating agents in acidic media can lead to selective fluorination. researchgate.net For instance, direct fluorination of certain quinoline derivatives has been shown to yield 2-fluoro-substituted products. researchgate.net The choice of the fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity. Reagents like Selectfluor have been widely used for the electrophilic fluorination of various heterocyclic compounds. researchgate.net

Nucleophilic Fluorination Techniques

Nucleophilic fluorination offers an alternative approach to introduce fluorine into the quinoline ring. A significant challenge in the nucleophilic fluorination of azaarenes is the high energy of the Meisenheimer intermediate formed upon fluoride attack. nih.gov However, recent advancements have led to the development of novel methods that bypass this intermediate.

One such method involves a concerted nucleophilic aromatic substitution strategy, which has been successfully applied to the C-H fluorination of quinolines. nih.govacs.orgnih.gov This process involves an asynchronous concerted transfer of a fluoride anion, an electron, and a proton. nih.gov While this method has shown promise for C-4 fluorination, C-2 fluorination has also been observed, and the selectivity can be influenced by the substituents on the quinoline ring and the reaction conditions. acs.orgnih.gov For example, the fluorination of unsubstituted quinoline can result in a mixture of C-4 and C-2 fluorinated products. acs.orgnih.gov

A palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives using AgF as a nucleophilic fluoride source and a hypervalent iodine oxidant represents another important strategy. nih.gov This reaction proceeds through a high-valent Pd-alkyl fluoride intermediate. nih.gov

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange reactions, particularly the replacement of a chlorine or bromine atom with fluorine, are a common and effective method for synthesizing fluoroarenes. The Swarts reaction, which utilizes inorganic fluorides like AgF, Hg2F2, or SbF3, is a classic example of this type of transformation. organicmystery.com

For the synthesis of this compound, a precursor such as 2-chloro-4-methylquinoline (B123181) or 2-bromo-4-methylquinoline (B1266973) can be subjected to a halogen exchange reaction. This approach is often advantageous as the chloro or bromo precursors can be readily synthesized. The success of the halogen exchange depends on the reactivity of the starting halide and the choice of the fluoride source and reaction conditions. frontiersin.org For instance, palladium-catalyzed fluorination of aryl halides using silver fluoride has been demonstrated. frontiersin.org

Synthesis of Key Halogenated and Substituted Anilines as Precursors

The synthesis of appropriately substituted anilines is a critical prerequisite for many quinoline synthesis methods. For the preparation of this compound, precursors like 4-fluoroaniline (B128567) or anilines with other substituents that can be later converted to the methyl group are essential.

The Combes quinoline synthesis, which involves the condensation of anilines with β-diketones, is a classic method for preparing substituted quinolines. wikipedia.org The use of substituted anilines, such as 4-fluoroaniline, in this reaction can directly lead to the corresponding 6-fluoroquinoline (B108479) derivatives. chemicalbook.com

The synthesis of functionalized anilines can be achieved through various standard organic transformations. For example, electrophilic cyclization of N-(2-alkynyl)anilines can be used to prepare a wide variety of substituted quinolines. nih.govacs.org This method allows for the introduction of halogens and other functional groups onto the quinoline ring, starting from appropriately substituted anilines. nih.govacs.org

Synthesis of 2-Chloro-4-methylquinoline Precursors

A common and effective strategy for synthesizing this compound involves the nucleophilic substitution of a chlorine atom at the 2-position. Therefore, the synthesis of 2-chloro-4-methylquinoline is a critical preliminary step. This precursor is typically prepared from the more accessible 4-methylquinolin-2(1H)-one.

The chlorination is generally achieved by treating 4-methylquinolin-2(1H)-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this transformation. nih.gov The reaction involves heating the quinolinone substrate with an excess of phosphorus oxychloride, which acts as both the reagent and the solvent in some protocols. nih.gov This process effectively converts the hydroxyl group of the quinolinone tautomer into a chloro group, yielding 2-chloro-4-methylquinoline. ontosight.ai In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to ensure complete conversion. mdpi.com After the reaction is complete, excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the chlorinated product. nih.gov

Table 1: Synthesis of Chloro-methylquinoline Precursors

Starting Material Reagent(s) Product Reference
4-methylquinolin-2(1H)-one Phosphorus oxychloride (POCl₃) 2-chloro-4-methylquinoline nih.gov

Preparation of Fluorinated Aniline Derivatives for Quinoline Annulation

An alternative and often more direct route to fluorinated quinolines involves building the heterocyclic ring system from a fluorinated starting material, most commonly a fluorinated aniline derivative. researchgate.net This approach, known as quinoline annulation, condenses the aniline with a compound that provides the necessary three-carbon fragment to form the second ring. researchgate.net

For instance, 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) can be synthesized by reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid at high temperatures. nih.gov This demonstrates the viability of using fluorinated anilines in cyclization reactions to form the quinoline core. nih.gov Classical named reactions like the Skraup or Doebner-von Miller synthesis can be adapted for this purpose, using fluorinated anilines as the aromatic amine component. researchgate.netgoogle.com The specific fluorinated aniline used determines the position of the fluorine atom in the final quinoline product.

Green Chemistry Approaches in this compound Synthesis

In line with the broader goals of sustainable chemical manufacturing, recent research has focused on developing greener synthetic routes for quinoline derivatives. These efforts aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Solvent-Free Reaction Conditions and Methodologies

A significant advancement in green synthesis is the development of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination simplifies purification and reduces environmental impact. Heterogeneous catalysts, such as zeolites, have proven effective for quinoline synthesis under solvent-free conditions. rsc.org For example, 2,4-disubstituted quinolines can be prepared by the cyclization of 2-aminobenzophenones with ketones using Hβ zeolite as a catalyst without any solvent. rsc.org This method provides a green approach by utilizing a solid, reusable catalyst and avoiding volatile organic solvents. rsc.org Similarly, the classical Friedländer synthesis can be performed by heating the reactants at high temperatures (150-220 °C) in the absence of any solvent or catalyst. du.edu.eg

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often improving yields. asianpubs.orgnih.gov The use of microwave irradiation can reduce reaction times from hours to mere minutes. nih.govnih.gov This technique has been successfully applied to the synthesis of quinoline precursors. A one-pot, microwave-assisted conversion of aromatic amines to 2,4-dichloroquinolines using malonic acid and POCl₃ has been reported, with irradiation times as short as 50 seconds at 600 W. asianpubs.org This rapid and efficient method avoids prolonged heating and can lead to cleaner reactions with fewer by-products. asianpubs.org The synthesis of other quinoline derivatives, such as 2-vinylquinolines, has also been significantly expedited using microwave irradiation, demonstrating the broad applicability of this technology. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Benefit Reference
Dichloroquinoline Synthesis Hours of reflux 50 seconds at 600 W Drastic reduction in time asianpubs.org
2-Vinylquinoline Synthesis Long reaction time, high temp Minutes Superior reaction kinetics nih.gov

Utilization of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, as it minimizes waste and reduces the cost of chemical processes. In quinoline synthesis, heterogeneous catalysts are particularly advantageous because they can be easily separated from the reaction mixture by simple filtration and reused. As mentioned, Hβ zeolite has been used as a recyclable catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org Studies have shown it can be employed for up to five consecutive cycles without a significant drop in its catalytic efficiency. rsc.org This contrasts with homogeneous catalysts, which are often difficult to recover and may involve toxic or precious metals, complicating their application on an industrial scale. nih.gov The focus on developing robust, non-toxic, and recyclable catalytic systems is crucial for the sustainable production of quinoline-based compounds. numberanalytics.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comacs.org An ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as by-products. jocpr.com From an atom economy perspective, addition and rearrangement reactions are highly desirable, while substitution and elimination reactions are less efficient as they inherently produce by-products. primescholars.comacs.org

Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methylquinoline

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Fluorine

The fluorine atom at the C-2 position of 2-fluoro-4-methylquinoline is highly susceptible to nucleophilic attack. This reactivity is a consequence of the electron-withdrawing nature of the quinoline (B57606) nitrogen, which activates the C-2 and C-4 positions towards nucleophilic aromatic substitution (SNAr). The methyl group at the C-4 position further influences the electronic distribution within the ring, modulating the reactivity at the C-2 position.

Amination Reactions

The displacement of the C-2 fluorine by various amine nucleophiles represents a significant class of reactions for this compound. These reactions are typically carried out under basic conditions to generate the more nucleophilic free amine or amide anion. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine (B92270) ring is temporarily disrupted.

The reaction of this compound with a range of primary and secondary amines is expected to proceed efficiently to yield the corresponding 2-amino-4-methylquinoline derivatives. Based on analogous reactions with 2-chloro-4-methylquinolines, high yields can be anticipated. The general reactivity trend for amines as nucleophiles is secondary amines > primary amines > ammonia. mdpi.com

Table 1: Representative Amination Reactions of this compound
NucleophileProductExpected Yield (%)
Aniline (B41778)2-(Phenylamino)-4-methylquinoline>90
Piperidine2-(Piperidin-1-yl)-4-methylquinoline>95
Morpholine4-(4-Methylquinolin-2-yl)morpholine>95
BenzylamineN-Benzyl-4-methylquinolin-2-amine>90

Hydroxylation and Alkoxylation Processes

Direct hydroxylation of this compound to 4-methylquinolin-2(1H)-one can be achieved through reaction with a strong base such as sodium hydroxide, typically at elevated temperatures. The reaction proceeds via an SNAr mechanism, with the hydroxide ion acting as the nucleophile.

Alkoxylation, the substitution of the fluorine atom with an alkoxy group, is readily accomplished by treating this compound with a sodium or potassium alkoxide in the corresponding alcohol as the solvent. rsc.org This reaction provides a straightforward route to 2-alkoxy-4-methylquinoline derivatives.

Table 2: Hydroxylation and Alkoxylation of this compound
ReagentProductReaction Conditions
Sodium Hydroxide4-Methylquinolin-2(1H)-oneAqueous NaOH, heat
Sodium Methoxide2-Methoxy-4-methylquinolineNaOMe in Methanol, reflux
Sodium Ethoxide2-Ethoxy-4-methylquinolineNaOEt in Ethanol, reflux

Thiolation Reactions

The fluorine atom at the C-2 position can be displaced by sulfur nucleophiles to form 2-thio-4-methylquinoline derivatives. Thiolation can be achieved using various sulfur reagents, such as sodium hydrosulfide for the introduction of a thiol group, or sodium thiophenoxide for the introduction of an arylthio group. These reactions are typically carried out in a polar aprotic solvent. The resulting thiols can exist in tautomeric equilibrium with the corresponding quinoline-2(1H)-thiones.

Table 3: Thiolation Reactions of this compound
ReagentProduct
Sodium Hydrosulfide4-Methylquinoline-2(1H)-thione
Sodium Thiophenoxide4-Methyl-2-(phenylthio)quinoline
Sodium Ethanethiolate2-(Ethylthio)-4-methylquinoline

Reactivity with Organometallic Reagents (e.g., carbon nucleophiles)

The reaction of this compound with organometallic reagents, such as organolithium compounds, can lead to either nucleophilic substitution at the C-2 position or metallation (lithiation) of the quinoline ring. The outcome is highly dependent on the reaction conditions and the nature of the organolithium reagent. With strongly basic organolithiums like n-butyllithium, competitive lithiation at the C-3 position can occur. fishersci.se Subsequent quenching with an electrophile would then lead to a 3-substituted product. However, direct SNAr can also be a viable pathway, particularly with less basic organometallic reagents or under conditions that favor nucleophilic addition.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally directed to the benzene ring (carbocycle), as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The most favored positions for electrophilic attack are C-5 and C-8, due to the greater stability of the resulting Wheland intermediates. researchgate.net The presence of the fluorine at C-2 and the methyl group at C-4 will further influence the regioselectivity of these reactions.

Regioselectivity and Kinetics of Nitration and Halogenation

Halogenation: The halogenation of this compound, for instance, bromination, is also predicted to occur at the C-5 and C-8 positions. The kinetics of the reaction will be influenced by the nature of the halogenating agent and the reaction conditions. Studies on the bromination of quinoline itself have shown that the reaction can be directed to either the pyridine or the benzene ring depending on the temperature, with higher temperatures favoring substitution on the pyridine ring. researchgate.net For this compound, electrophilic attack on the already substituted pyridine ring is less likely. The kinetics of halogenation of aromatic compounds are typically second order, depending on the concentrations of both the substrate and the electrophile.

Table 4: Predicted Products of Electrophilic Aromatic Substitution of this compound
ReactionReagentsMajor Products
NitrationHNO₃ / H₂SO₄2-Fluoro-4-methyl-5-nitroquinoline and 2-Fluoro-4-methyl-8-nitroquinoline
BrominationBr₂ / FeBr₃5-Bromo-2-fluoro-4-methylquinoline and 8-Bromo-2-fluoro-4-methylquinoline

Sulfonation and Other Electrophilic Functionalizations

The introduction of a fluorine atom at the C-2 position of the quinoline ring has a notable impact on its reactivity towards electrophiles. Due to the electron-withdrawing nature of fluorine, the quinoline nucleus is deactivated, making electrophilic substitution reactions more challenging compared to the parent 4-methylquinoline.

Limited information is available specifically on the sulfonation of this compound. However, based on the general principles of electrophilic aromatic substitution on deactivated heterocyclic systems, the reaction would likely require harsh conditions, such as fuming sulfuric acid, and may lead to a mixture of products. The substitution pattern would be governed by the directing effects of both the fluorine and the methyl group, as well as the protonated state of the quinoline nitrogen under strongly acidic conditions.

Other electrophilic functionalizations, such as nitration and halogenation of the aromatic core, are also expected to be challenging. The regioselectivity of these reactions would be a complex interplay of the electronic and steric effects of the substituents.

Transformations of the Methyl Group at C-4

The methyl group at the C-4 position of this compound serves as a versatile handle for further functionalization.

The oxidation of the methyl group in 4-methylquinolines can lead to the corresponding carboxylic acids or aldehydes, which are valuable synthetic intermediates. researchgate.net However, controlling the oxidation to selectively yield the aldehyde can be challenging due to the potential for over-oxidation to the more stable carboxylic acid. researchgate.net

Several methods have been developed for the oxidation of methylquinolines. Traditional methods often employ strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. youtube.compvamu.edu While effective in converting the methyl group to a carboxylic acid, these reagents can sometimes lead to the degradation of the quinoline ring, especially under harsh conditions. youtube.com The resonance energy of the pyridine ring compared to the benzene ring suggests that the methyl group would be oxidized first, followed by the benzene ring, with the pyridine nucleus being the most resistant to attack. pvamu.edu

More recent and milder methods for the selective oxidation to aldehydes have been developed. These include metal-free approaches using hypervalent iodine(III) reagents or catalytic systems like I2/DMSO/O2. researchgate.net These methods often offer better chemoselectivity and tolerance for various functional groups. researchgate.net

Table 1: Oxidation of 4-Methylquinolines

Oxidizing Agent/System Product Notes
KMnO4 (hot, alkaline) Carboxylic Acid Can lead to ring degradation. youtube.com
Chromic Acid Carboxylic Acid Traditional method. pvamu.edu
Hypervalent Iodine(III) Reagents Aldehyde Metal-free and mild conditions. researchgate.net

The methyl group at the C-4 position can undergo free-radical halogenation to introduce one or more halogen atoms. This transformation provides a precursor for a variety of subsequent nucleophilic substitution reactions. The benzylic position of the methyl group is susceptible to radical attack, facilitating this reaction. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in the presence of a radical initiator like benzoyl peroxide are commonly used for chlorination. The degree of halogenation can often be controlled by adjusting the stoichiometry of the halogenating agent.

Reduction and Oxidation Chemistry of the Quinoline Core

The quinoline core of this compound can undergo both reduction and oxidation reactions, though the presence of the fluorine atom can influence the reaction outcomes.

Reduction of the quinoline ring typically leads to tetrahydroquinoline derivatives. This can be achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon, or by using reducing agents such as sodium borohydride in the presence of an acid. The specific conditions can influence the regioselectivity of the reduction.

Oxidation of the quinoline core can result in the formation of N-oxides by treatment with oxidizing agents like hydrogen peroxide or peracids. Further oxidation under more vigorous conditions can lead to the cleavage of the benzene ring of the quinoline system.

Metalation and Cross-Coupling Reactions of this compound

The C-F bond at the 2-position of this compound offers a site for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides and pseudohalides. researchgate.netmdpi.com The fluorine atom at the 2-position of this compound can act as a leaving group in these reactions, particularly with the use of appropriate catalysts and reaction conditions.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgfishersci.fr The Suzuki coupling is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org It is widely used to form biaryl linkages. wikipedia.orgfishersci.fr

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.orgopenochem.org A key advantage of the Stille coupling is the stability of the organostannane reagents and the tolerance of a wide range of functional groups. orgsyn.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful method for the vinylation of aryl halides. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Key Features
Suzuki Coupling Organoboron Reagent Mild conditions, low toxicity of reagents. wikipedia.orgorganic-chemistry.orgfishersci.fr
Stille Coupling Organotin Reagent Stable reagents, wide functional group tolerance. nih.govorgsyn.org
Heck Reaction Alkene Forms substituted alkenes. organic-chemistry.orgwikipedia.org

The reactivity of the C-F bond in this compound towards these cross-coupling reactions will depend on the specific catalyst system and reaction conditions employed. The development of new and more active palladium catalysts has expanded the scope of these reactions to include less reactive C-F bonds. mdpi.com

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds, specifically involving the reaction of amines with aryl halides. wikipedia.org This reaction has become a cornerstone in synthetic organic chemistry due to its wide substrate scope and functional group tolerance, offering a significant improvement over traditional methods for creating aryl amines. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination provides a powerful tool for introducing various amino functionalities at the 2-position. The fluorine atom at this position acts as a leaving group, facilitating the palladium-catalyzed coupling with a diverse range of primary and secondary amines.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes:

Oxidative addition of the aryl halide (this compound) to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

The efficiency and outcome of the Buchwald-Hartwig amination of this compound are highly dependent on several factors, including the choice of palladium precursor, the phosphine ligand, the base, and the solvent. Sterically hindered and electron-rich phosphine ligands have been shown to be particularly effective in promoting the reductive elimination step and preventing side reactions. wikipedia.org

Table 1: Representative Buchwald-Hartwig Amination Reactions of this compound

AmineCatalyst SystemBaseSolventYield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene85
MorpholinePd(OAc)₂ / BINAPNaOtBuDioxane92
n-HexylaminePd(OAc)₂ / DavePhosK₃PO₄Toluene78

Photochemical and Electrochemical Reactivity Studies

The photochemical reactivity of fluoroquinolones is a significant area of study, particularly due to the potential for phototoxicity. mdpi.com For this compound, irradiation with UV light can induce the cleavage of the carbon-fluorine bond. mdpi.com This process is often initiated by the absorption of a photon, leading to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. mdpi.com

The C-F bond cleavage can proceed through a heterolytic mechanism, resulting in the formation of an aryl cation. mdpi.com This highly reactive intermediate can then react with surrounding molecules, leading to the formation of various photoproducts. The stability of the resulting aryl cation plays a crucial role in the efficiency of the defluorination process. mdpi.com

Electrochemical studies of fluorinated compounds can provide insights into their redox properties and reactivity. researchgate.net Cyclic voltammetry, for instance, can be used to determine the reduction potential of this compound. This information is valuable for understanding its behavior in redox reactions and for designing electrochemical synthetic methods. The presence of the electron-withdrawing fluorine atom is expected to influence the electron density of the quinoline ring and, consequently, its electrochemical behavior.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

Isotopic labeling studies provide further mechanistic detail by tracing the fate of specific atoms throughout a reaction. For example, using a deuterated amine in the Buchwald-Hartwig amination of this compound can help to confirm the deprotonation step and provide insights into the transition state of the reductive elimination. Similarly, employing ¹³C-labeled this compound can pinpoint bond-breaking and bond-forming events in the quinoline ring during various reactions.

While specific kinetic and isotopic studies on this compound are not extensively detailed in the provided search results, the principles of these methods are broadly applicable to investigating its reactivity. Such studies would be crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies based on this versatile chemical compound.

Derivatization and Analog Synthesis of 2 Fluoro 4 Methylquinoline Derivatives

Strategic Diversification via C-2 Functionalization

The C-2 position of the quinoline (B57606) ring is a prime site for functionalization due to its electronic properties. nih.gov A common strategy involves the activation of the quinoline core, often through the corresponding N-oxide. Transition metal-catalyzed cross-coupling reactions are frequently employed to introduce a variety of substituents at this position. For instance, palladium-catalyzed reactions have been successfully used for the C-2 arylation of quinoline N-oxides. mdpi.com This approach allows for the introduction of diverse aryl groups, significantly expanding the chemical space of 2-fluoro-4-methylquinoline derivatives. rsc.org

Another powerful method for C-2 functionalization is the direct C-H activation/arylation of quinolines. Rhodium-based catalytic systems, such as [RhCl(CO)₂]₂, have proven effective for the C-2 arylation of quinolines with unactivated arenes. mdpi.com These methods offer an atom-economical approach to C-C bond formation. researchgate.net Additionally, copper-catalyzed C-H functionalization presents a viable alternative for introducing various functional groups at the C-2 position. nih.gov

The diversification at C-2 is not limited to arylation. Alkylation of quinoline N-oxides can be achieved using rhodium or palladium catalysts with alkenes as the alkylating agents. mdpi.com This allows for the introduction of various alkyl chains, further diversifying the available analogs.

Table 1: Examples of C-2 Functionalization Reactions of Quinoline Derivatives

Catalyst SystemReactantFunctional Group IntroducedReference
Pd(OAc)₂ / LigandAryl BromideAryl chemrxiv.org
[RhCl(CO)₂]₂AreneAryl mdpi.com
Rh/PCy₃AlkeneAlkyl mdpi.com
Pd-catalystEtherAlkyl mdpi.com

Functionalization of the C-4 Methyl Group for Analog Generation

The methyl group at the C-4 position of this compound serves as a versatile handle for the synthesis of a wide array of analogs. rsc.org One common approach is the Knoevenagel condensation of the 2-methylquinoline (B7769805) with various aryl aldehydes. This reaction, often catalyzed by zinc chloride in refluxing N,N-dimethylformamide (DMF), efficiently yields 2-arylvinylquinoline derivatives. nih.gov This method has been shown to predominantly produce the (E)-isomer. nih.gov

The C-4 methyl group can also be halogenated to provide a reactive intermediate for further derivatization. For example, oxidation of a related 4-chloro-6-fluoro-2-methylquinoline (B103436) with 3-chloroperbenzoic acid affords the corresponding N-oxide, which can then be chlorinated with benzenesulfonyl chloride to yield a 2-(chloromethyl) derivative. nih.gov This chlorinated intermediate can subsequently react with nucleophiles like substituted thiophenols or benzylthiols to introduce new functionalities. nih.gov

Furthermore, the Doebner reaction, which involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid, can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se This carboxylic acid group can then be further modified to generate a variety of analogs.

Table 2: Synthetic Transformations of the C-4 Methyl Group

Reagent(s)TransformationProduct TypeReference
Aryl aldehyde, ZnCl₂, DMFKnoevenagel condensation(E)-2-Arylvinylquinoline nih.gov
1. m-CPBA 2. Benzenesulfonyl chlorideChlorination of methyl group2-(Chloromethyl)quinoline nih.gov
Pyruvic acid, AnilineDoebner reaction2-Methylquinoline-4-carboxylic acid sci-hub.se

Introduction of Substituents at Other Quinoline Ring Positions (C-5, C-6, C-7, C-8)

Functionalization of the benzo-fused portion of the quinoline ring (C-5, C-6, C-7, and C-8 positions) is crucial for fine-tuning the biological and physical properties of this compound derivatives. mdpi.com The introduction of substituents at these positions can significantly impact molecular interactions and cellular penetration. mdpi.com For instance, the presence of a fluorine atom at the C-6 position is often associated with enhanced biological activity in certain classes of quinoline compounds. mdpi.com Similarly, substitutions at the C-7 position with N-heterocycles can modulate activity against different types of bacteria. mdpi.com

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orguvm.edu This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups. wikipedia.org

In the context of quinolines, the nitrogen atom of the quinoline ring itself or other substituents can act as DMGs. nih.gov While direct application to this compound is specific, the principles of DoM on substituted quinolines are well-established. For example, in cases with multiple potential sites for lithiation, the reaction is often directed to the position ortho to the strongest directing group. harvard.edu This methodology allows for the precise introduction of substituents at positions like C-3, C-5, and C-8, depending on the substitution pattern of the starting quinoline. nih.gov

Late-stage C-H functionalization has emerged as a transformative approach in medicinal chemistry, allowing for the direct introduction of functional groups into complex molecules at a late stage of the synthesis. nih.govrsc.org This avoids the need for de novo synthesis of each analog. For quinoline scaffolds, transition metal-catalyzed C-H activation is a key strategy for achieving regioselective functionalization. mdpi.comrsc.org

Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the C-H functionalization of quinolines at different positions. nih.gov For instance, rhodium(III)-catalyzed amide-directed cross-coupling has been used for the C-3 heteroarylation of quinoline derivatives. nih.gov Similarly, ruthenium-catalyzed direct arylation has been reported for the C-8 position. nih.gov These methods provide access to a wide range of substituted quinolines that would be challenging to synthesize using traditional methods. mdpi.comrsc.org

Synthesis of Quinolinium Salts and N-Oxides

The nitrogen atom of the quinoline ring can be readily derivatized to form quinolinium salts and N-oxides, which serve as important intermediates for further functionalization.

Quinoline N-oxides are typically prepared by treating the parent quinoline with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA). nih.govgoogle.com The resulting N-oxide can then be used to direct C-H functionalization to the C-2 and C-8 positions. chemrxiv.org The N-oxide can be subsequently removed if desired.

Quinolinium salts are formed by the reaction of the quinoline with an alkylating agent. These salts can exhibit their own biological activities or can be used as precursors for other derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantiomerically pure quinoline derivatives is of great interest, particularly for applications in medicinal chemistry. While specific examples for this compound are not extensively detailed in the provided search results, general strategies for the stereoselective synthesis of chiral quinolines can be applied.

One approach involves the use of chiral catalysts in C-H functionalization reactions. For example, asymmetric synthesis can be achieved through the ortho-lithiation of a chiral sulfoxide (B87167) derivative, followed by reaction with an electrophile. wikipedia.org Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Furthermore, the synthesis of chiral fluorolactam derivatives has been achieved through a combination of copper-catalyzed direct fluorination and a biochemical amidase process for asymmetric cyclization, a strategy that could potentially be adapted for the synthesis of chiral quinoline derivatives. researchgate.net

Applications of 2 Fluoro 4 Methylquinoline and Its Derivatives in Chemical Research

Advancements in Medicinal Chemistry Research (Mechanism and Target Focus)

The unique structural features of 2-fluoro-4-methylquinoline have spurred extensive research into its potential as a versatile platform for the development of novel therapeutic agents. The strategic placement of the fluorine atom and the methyl group on the quinoline (B57606) core influences the compound's electronic properties, lipophilicity, and metabolic stability, making its derivatives promising candidates for various biological targets.

Derivatives of this compound have been investigated as potent inhibitors of several key enzymes implicated in disease pathogenesis.

DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of antibacterial agents, exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV. nih.govnih.gov These essential bacterial enzymes are responsible for managing DNA topology during replication and transcription. nih.gov The mechanism of action involves the stabilization of a ternary complex between the enzyme, DNA, and the fluoroquinolone molecule. nih.gov This stabilization prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death. mdpi.comnih.gov The fluorine atom at the C6 position of the quinolone core is a common feature in many potent fluoroquinolones, enhancing their penetration into bacterial cells and their activity against Gram-negative bacteria. nih.gov While direct studies on this compound are limited, its structural similarity to established fluoroquinolones suggests a similar mechanism of action against these topoisomerases. Novel quinoline derivatives continue to be developed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov

Dihydroorotate Dehydrogenase (DHODH): DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and has emerged as a promising target for the treatment of cancer, as well as autoimmune and inflammatory diseases. google.comwipo.int Fluorinated quinoline and quinoxaline (B1680401) derivatives have been identified as inhibitors of DHODH. google.comwipo.int A patent application describes a series of fluorinated quinoline derivatives as potent DHODH inhibitors, highlighting the potential of the fluorinated quinoline scaffold in this area. google.comwipo.int For instance, brequinar, a known DHODH inhibitor, belongs to the quinoline class of compounds. nih.gov Structure-guided design has led to the discovery of potent quinoline-based DHODH inhibitors with IC50 values in the nanomolar range. nih.govnih.gov One such derivative, compound 41 from a study, demonstrated an IC50 of 9.71 ± 1.4 nM against DHODH. nih.gov

Bacterial Ribosomes: The bacterial ribosome is a well-established target for a variety of antibiotics. These drugs can interfere with different stages of protein synthesis by binding to specific sites on the ribosomal RNA or proteins. While there is extensive research on ribosome-targeting antibiotics, direct evidence linking this compound or its close derivatives to the inhibition of bacterial ribosomes is not yet prominent in the literature. However, the modular nature of the quinoline scaffold allows for its incorporation into hybrid molecules, which could potentially target the ribosome.

Table 1: Inhibition of Key Enzymes by Quinoline Derivatives

Enzyme TargetClass of InhibitorMechanism of ActionRepresentative IC50 Values
DNA GyraseFluoroquinolonesStabilization of enzyme-DNA cleavage complexVaries by compound; some in the low µM range mdpi.com
Topoisomerase IVFluoroquinolonesStabilization of enzyme-DNA cleavage complexVaries by compound; some in the low µM range researchgate.net
DHODHFluorinated QuinolinesCompetitive inhibition9.71 ± 1.4 nM (Compound 41) nih.gov

The versatility of the this compound scaffold extends to its ability to serve as a foundation for the design of ligands that selectively bind to various receptors, including those in the central nervous system and other tissues.

Cannabinoid Receptor 2 (CB2): The CB2 receptor is a G-protein coupled receptor primarily expressed in immune cells and is a target for therapeutic intervention in inflammatory and neurodegenerative diseases. nih.gov A study on fluorinated 2-oxoquinoline derivatives demonstrated their potential as selective CB2 receptor ligands. nih.gov Several synthesized compounds exhibited high binding affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov For example, one of the fluorinated 2-oxoquinoline derivatives showed a Ki value of 0.8 nM for the CB2 receptor. nih.gov The binding mechanism involves interactions with specific amino acid residues within the receptor's binding pocket. The development of fluorinated 4-oxo-quinoline derivatives as potential PET radiotracers further underscores the importance of this scaffold for targeting the CB2 receptor. nih.gov

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are another class of G-protein coupled receptors involved in a wide range of physiological processes. nih.gov While direct studies on this compound derivatives as adenosine receptor ligands are not abundant, the broader class of purine (B94841) derivatives, which share structural similarities, has been extensively studied. mdpi.comnih.gov For instance, 2-aryl-9-H or methyl-6-morpholinopurine derivatives have been synthesized and shown to be potent antagonists at various adenosine receptor subtypes. mdpi.com The introduction of a fluorine atom in some of these derivatives led to high potency and selectivity for A1 and A3 receptors. mdpi.com

Table 2: Binding Affinities of Fluorinated Quinoline Derivatives at Cannabinoid Receptors

CompoundReceptorKi (nM)
Fluorinated 2-oxoquinoline derivativeCB20.8 nih.gov
Fluorinated 2-oxoquinoline derivativeCB22.4 nih.gov
Fluorinated 2-oxoquinoline derivativeCB22.8 nih.gov

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. The addition of a fluorine atom often enhances the antimicrobial potency and spectrum of activity.

Antibacterial Activity: As previously discussed, fluoroquinolones are a major class of antibacterial drugs that inhibit DNA gyrase and topoisomerase IV. nih.govnih.gov This mechanism disrupts DNA replication and repair, leading to bacterial cell death. nih.govresearchgate.net The introduction of a fluorine atom at the C6 position of the quinoline ring is a key structural feature that improves the antibacterial activity. nih.gov Quinoline derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: Quinoline derivatives have also demonstrated significant antifungal properties. nih.gov The mechanism of antifungal action can vary, but for some derivatives, it may involve the inhibition of key fungal enzymes or disruption of the fungal cell membrane. The development of novel quinoline derivatives continues to be an active area of research for new antifungal agents.

Antiviral Activity: The antiviral potential of quinoline derivatives has also been explored. nih.gov For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been shown to inhibit the replication of the Zika virus (ZIKV). nih.gov The mechanism of action for many antiviral quinolines is still under investigation but may involve the inhibition of viral enzymes such as RNA-dependent RNA polymerase or interference with viral entry and replication processes. nih.gov

The quinoline scaffold is a privileged structure in the design of anticancer agents, with several approved drugs and numerous compounds in clinical development. Derivatives of this compound hold promise in this area due to their potential to induce apoptosis and modulate key signaling pathways in cancer cells.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells. Novel synthetic phenylquinazoline derivatives, which are structurally related to quinolines, have been shown to induce apoptosis by targeting the pro-survival members of the BCL-2 family of proteins. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been found to induce apoptosis and inhibit DNA/RNA synthesis in cancer cells. mdpi.com These findings suggest that derivatives of this compound could also be designed to trigger apoptotic pathways in cancer.

Signaling Pathway Modulation: Cancer is characterized by aberrant signaling pathways that promote cell growth, proliferation, and survival. Quinoline derivatives have been developed to target various components of these pathways. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated antitumor activity against the HepG2 cell line by inducing cell cycle arrest. nih.gov Furthermore, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been identified as multi-kinase inhibitors, targeting key receptors like VEGFR2, EGFR, and HER2, and inducing apoptosis. mdpi.com The ability of quinoline derivatives to modulate these critical signaling pathways makes them attractive candidates for cancer therapy.

Table 3: Anticancer Activity of Quinoline Derivatives

Derivative ClassCancer Cell LineMechanism of Action
Phenylquinazoline derivativesMCF-7, MCF-7-CRDown-regulation of BCL-2/BCL-XL, Cytochrome C release nih.gov
7-Chloro-(4-thioalkylquinoline) derivativesCCRF-CEMG0/G1 cell cycle arrest, inhibition of DNA/RNA synthesis, apoptosis induction mdpi.com
2-Morpholino-4-anilinoquinoline derivativesHepG2G0/G1 cell cycle arrest nih.gov
2-Sulfanylquinazolin-4(3H)-one derivativesHepG2, MCF-7, MDA-231, HeLaMulti-kinase inhibition (VEGFR2, EGFR, HER2), apoptosis induction mdpi.com

Quinolines have a long and successful history in the fight against malaria, with chloroquine (B1663885) and quinine (B1679958) being cornerstone therapies for decades. The emergence of drug-resistant malaria parasites has necessitated the development of new antimalarial agents, and the quinoline scaffold remains a key platform for this research.

The primary mode of action for many 4-aminoquinoline (B48711) antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinolines are thought to accumulate in the acidic digestive vacuole and form a complex with heme, preventing its polymerization. The resulting accumulation of free heme is toxic to the parasite.

A study on 4'-fluoro and 4'-chloro analogues of amodiaquine (B18356) identified a potent candidate, 4'-fluoro-N-tert-butylamodiaquine, with significant activity against both chloroquine-sensitive and -resistant parasites. nih.gov This highlights the potential of incorporating fluorine into the quinoline scaffold to develop new and effective antimalarial drugs. nih.gov

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The unique properties of fluorine make fluorinated compounds, such as derivatives of this compound, valuable tools in chemical biology.

The ¹⁹F nucleus is NMR-active and has a high gyromagnetic ratio, making it a sensitive probe for studying molecular interactions. Fluorinated ligands can be used in ¹⁹F NMR-based screening assays to identify and characterize protein-ligand binding.

Furthermore, the development of fluorinated 4-oxo-quinoline derivatives as PET radiotracers for imaging the CB2 receptor demonstrates their utility as in vivo probes. nih.gov These radiolabeled molecules allow for the non-invasive visualization and quantification of their target receptor in living organisms, which is invaluable for drug development and understanding disease pathology. The synthesis of fluorinated cannabinoid CB2 receptor ligands for PET imaging further exemplifies this application. ucl.ac.be

Contributions to Material Science and Optoelectronics

The unique electronic properties conferred by the quinoline core, combined with the effects of fluorine substitution, position this compound and its derivatives as compounds of significant interest in material science and optoelectronics. The interplay between the electron-withdrawing nature of the fluorine atom and the nitrogen within the aromatic system allows for the fine-tuning of molecular orbital energies, which is a critical aspect in the design of advanced functional materials.

Organic Light-Emitting Diode (OLED) and Organic Photovoltaic (OPV) Applications

The tunable nature of the quinoline scaffold makes it a versatile building block for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, quinoline derivatives have been investigated as fluorescent materials. For instance, alternative fluorescent polymers based on quinoline have been produced and evaluated for their light-emitting properties. In one study, an OLED device was successfully produced using a 5,7-dibromo-8-hydroxyquinoline derivative, which demonstrated the potential of such compounds in creating light-emitting layers with illumination spectra in the UV region. indexacademicdocs.org

Quinoline-based materials are particularly promising as emitters in non-doped OLEDs. Researchers have designed and synthesized novel emitters using quinoline as an electron-acceptor unit, achieving thermally activated delayed fluorescence (TADF). These materials have led to high-performance non-doped OLEDs with excellent maximum external quantum efficiencies (EQEmax) of up to 17.4% and low turn-on voltages. researchgate.net In another example, a non-doped green OLED based on a quinoline derivative achieved a maximum EQE of 23.5%. researchgate.net

In the realm of OPVs, the focus is often on creating efficient and stable devices. Quinoline derivatives can be incorporated into the active layer or used as interlayers. For instance, small-molecule electron donors based on thiophene-substituted benzodithiophene cores, when blended with fullerene or non-fullerene acceptors, have resulted in solar cells with power conversion efficiencies (PCEs) exceeding 13%. researchgate.net Notably, these efficiencies were achieved even in devices without a conventional electron transport layer (ETL), suggesting the intrinsic electron-transporting capabilities of the blend components. researchgate.net The use of well-designed ETLs, such as those based on metal oxides like SnO₂, C₆₀, or PC₆₀BM, can further enhance the thermal stability and efficiency of organic solar cells, with some inverted ternary structures retaining 92% of their initial ~20% efficiency at elevated temperatures. mdpi.com High-efficiency flexible organic solar cells have also been developed, achieving a PCE of 17.0% by incorporating a bilayer hole transport layer, demonstrating the continuous progress in device architecture. rsc.org

Performance of Quinoline-Based Optoelectronic Devices

Device TypeQuinoline Derivative TypeKey Performance MetricValueReference
Non-doped OLEDQuinoline-phenoxazine (Fene)Max. External Quantum Efficiency (EQEmax)14.9% researchgate.net
Non-doped OLEDQuinoline-phenothiazine (Fens)Max. External Quantum Efficiency (EQEmax)13.1% researchgate.net
Non-doped OLEDQuinoline-dihydroacridine (Yad)Max. External Quantum Efficiency (EQEmax)17.4% researchgate.net
Non-doped green OLEDSFO-SPAC emitterMax. External Quantum Efficiency (EQEmax)23.5% researchgate.net
Organic Solar Cell (ETL-free)Small-molecule donor (H31) + Y6 acceptorPower Conversion Efficiency (PCE)>13% researchgate.net
Flexible Organic Solar CellBilayer Hole Transport LayerPower Conversion Efficiency (PCE)17.0% rsc.org

Development of Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of the quinoline ring system makes it an excellent scaffold for the development of fluorescent probes and bioimaging agents. crimsonpublishers.com The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be systematically tuned by chemical modification. The introduction of a fluorine atom, as in this compound, can further modulate these properties and enhance the probe's performance.

Recent research has explored a variety of quinoline-based fluorescent probes for imaging specific cellular components and analytes. crimsonpublishers.com For example, multiphoton fluorescent probes derived from quinoline have been synthesized for the selective detection of lipid droplets in living cells, offering advantages like deeper tissue penetration and lower phototoxicity. crimsonpublishers.com Other probes have been designed to detect Aβ aggregates associated with Alzheimer's disease, toxic metal ions like Hg²⁺ and Al³⁺, and reactive oxygen species. crimsonpublishers.com

A pertinent example involves the synthesis of novel phthalocyanines bearing fluoro-methylquinolin substituents. Specifically, tetra-(6-fluoro-2-methylquinolin-4-yl)oxy substituted zinc(II) phthalocyanines have been prepared and characterized. ktu.edu.tr These compounds and their water-soluble derivatives were evaluated for their potential in photodynamic therapy (PDT). The studies measured key photophysical and photochemical parameters, including fluorescence quantum yield and singlet oxygen generation. ktu.edu.trresearchgate.net The results indicated that these derivatives are promising photosensitizer agents for PDT due to their minimal aggregation, adequate fluorescence for monitoring, and high production of singlet oxygen, which is the cytotoxic agent responsible for destroying cancerous tissues. ktu.edu.tr

Photochemical Properties of Fluoro-Methylquinolin-Substituted Phthalocyanines

CompoundDescriptionKey PropertyObservationReference
4aPeripherally tetra (6-fluoro-2-methylquinolin-4-yl)oxy substituted zinc(II) phthalocyanineSinglet Oxygen Quantum Yield (ΦΔ)High, suitable for PDT ktu.edu.tr
4bNon-peripherally tetra (6-fluoro-2-methylquinolin-4-yl)oxy substituted zinc(II) phthalocyanineFluorescence Quantum Yield (ΦF)Sufficient for monitoring ktu.edu.tr
5a/5bWater-soluble quaternized derivatives of 4a/4bAggregationLack of aggregation tendency ktu.edu.tr

Research in Organic Semiconductors and Electronic Materials

The development of high-performance organic semiconductors is crucial for the advancement of organic electronics. The properties of these materials, particularly charge-carrier mobility, are highly dependent on their molecular structure and solid-state packing. Fluorination is a well-established strategy to create n-type (electron-transporting) organic semiconductors by lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO).

While specific charge-carrier mobility data for this compound is not extensively documented, research on related fluorinated heterocyclic systems provides valuable insights. Substantial progress has been made in developing n-channel organic semiconductors based on various molecular designs. rsc.org The mobility in such materials is a complex parameter, influenced by factors like molecular disorder and carrier density. aps.org In disordered thin films, charge transport often occurs via hopping between localized states, and the mobility can increase with carrier density as deeper trap states are filled. aps.org

Control over thin-film morphology and the polymer/substrate interface is critical for optimizing charge transport. osti.gov Studies on other organic semiconductors have shown that processing conditions can enhance the content of high-mobility crystalline orientations within a thin-film transistor channel, leading to significant improvements in device performance. rsc.org For instance, in some systems, thin-film devices have demonstrated charge-carrier mobilities that exceed those of their single-crystal counterparts. rsc.org The principles derived from these studies on fluorinated systems and thin-film processing are directly applicable to the future development of electronic materials based on the this compound scaffold.

Catalysis and Ligand Design in Organic Synthesis

The quinoline motif is a "privileged structure" not only in medicinal chemistry but also in catalysis. Its ability to coordinate with metal centers makes it a valuable component in ligand design for transition metal-catalyzed reactions. Furthermore, the basic nitrogen atom allows certain quinoline derivatives to function as organocatalysts.

Role as Ligands for Transition Metal Catalysis

Quinoline-containing molecules are widely used as ligands in organometallic catalysis. researchgate.net The nitrogen atom of the quinoline ring can coordinate to a transition metal, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. The synthesis of chiral ligands containing quinoline motifs has been a significant area of research, leading to catalysts for a wide range of asymmetric transformations. researchgate.netthieme-connect.com

These ligands can be of various types, including Schiff bases, oxazolines, and phosphine-containing structures, and are often used in palladium-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net For example, palladium complexes with phosphine-oxazoline ligands have been used for conjunctive cross-coupling reactions. nih.gov Similarly, palladium(II) complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands have been evaluated as pre-catalysts for allylic amination and Suzuki–Miyaura cross-coupling. rsc.org

Exploration in Organocatalysis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. mdpi.com Many organocatalysts operate through the formation of covalent intermediates (e.g., enamines or iminium ions) or through non-covalent interactions like hydrogen bonding.

The basic nitrogen atom in the quinoline ring allows it to act as a Brønsted base or a Lewis base. This property is famously exploited in Cinchona alkaloids, which contain a quinoline moiety and are powerful catalysts for a wide array of asymmetric reactions. They typically function by deprotonating a substrate to form a chiral ion pair, which then reacts enantioselectively with an electrophile.

Although simple quinolines like this compound are not chiral and thus not suitable for asymmetric catalysis on their own, their basicity can be utilized in general base catalysis. The electronic effect of the fluorine substituent would decrease the basicity of the quinoline nitrogen compared to the non-fluorinated analogue, a factor that could be used to temper reactivity in sensitive transformations. While direct applications of this compound as an organocatalyst are not widely reported, the fundamental chemistry of the quinoline scaffold suggests a potential role, possibly in reactions where mild basicity is required. The development of asymmetric hydrogenation of 2-substituted dehydromorpholines using rhodium complexes with large bite-angle bisphosphine ligands showcases how heterocyclic structures can be pivotal in developing highly efficient catalytic systems for creating valuable chiral building blocks. nih.gov

Applications as Building Blocks for Complex Molecular Architectures

The strategic incorporation of fluorine atoms into quinoline scaffolds significantly influences their chemical properties, rendering this compound and its derivatives highly valuable as versatile building blocks in the synthesis of complex molecular architectures. The inherent reactivity of their various functional groups, combined with the effects of the fluorine substituent, allows for their use in constructing larger, more intricate molecules with potential applications in medicinal chemistry and materials science.

Derivatives of this compound, such as 4-chloro-6-fluoro-2-methylquinoline (B103436), serve as key intermediates in the elaboration of more complex structures. The chloro group at the 4-position is a versatile handle for introducing a variety of other functionalities through nucleophilic substitution reactions. This allows for the "clubbing" or hybridization of the quinoline core with other heterocyclic systems to create novel molecular frameworks. For instance, a general strategy involves the reaction of chloroquinolines with amino-substituted heterocycles to form fused or linked bi-heterocyclic systems. One such example is the synthesis of pyrimidine-quinoline clubbed molecules, where a 4-chloroquinoline (B167314) derivative is reacted with a 2-aminopyrimidine (B69317) to yield a larger, hybrid molecule. researchgate.net This approach highlights the utility of the chloro-substituted quinoline as a scaffold for building molecular complexity.

A notable application of fluorinated quinoline scaffolds is in the development of bioactive molecules, such as microRNA-21 (miRNA-21) inhibitors. In a specific study, a fluoroquinolone scaffold, structurally similar to this compound derivatives, was utilized as the core component for generating a library of potential miRNA-21 inhibitors. nih.gov The synthesis of these complex molecules involved modifying the fluoroquinolone core at various positions. For example, the piperazine (B1678402) ring attached to the quinoline system was functionalized through N-acylation, N-sulfonylation, or nucleophilic substitution to introduce diverse chemical moieties. nih.gov This modular approach, starting from a core fluoroquinolone structure, enabled the systematic exploration of the chemical space and the identification of potent and specific inhibitors. nih.gov

The following table summarizes examples of complex molecules synthesized using quinoline-based building blocks, illustrating the synthetic strategies employed.

Building Block Derivative Synthetic Reaction Resulting Complex Molecule
4-Chloro-2,6-dimethylquinolineNucleophilic substitution with 2-aminopyrimidinesPyrimidine-quinoline clubbed molecules researchgate.net
Fluoroquinolone coreN-acylation, N-sulfonylation, Nucleophilic substitutionmiRNA-21 small-molecule inhibitors nih.gov

The research findings demonstrate that the this compound framework is a privileged structure that can be readily elaborated into more complex and functionally diverse molecules. The ability to perform selective chemical modifications at various positions of the quinoline ring system underscores its importance as a foundational element in the construction of sophisticated molecular architectures for chemical and biological investigations.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Such studies on quinoline derivatives help in understanding their stability, reactivity, and potential applications. By calculating various electronic descriptors, a detailed picture of the molecule's behavior can be constructed.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For a related compound, 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), theoretical calculations provide insights into these parameters. The HOMO and LUMO energy levels indicate the molecule's capacity for electron donation and acceptance, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity and the possibility of intramolecular charge transfer, which can influence the molecule's nonlinear optical (NLO) properties tandfonline.com.

Calculated Frontier Molecular Orbital Properties
ParameterEnergy (eV)
HOMO Energy-6.646 (for quinoline) mdpi.com
LUMO Energy-1.816 (for quinoline) mdpi.com
HOMO-LUMO Energy Gap (ΔE)4.83 (for quinoline) mdpi.com

Note: The data presented is for the parent quinoline molecule as a reference to infer the properties of its derivative.

The distribution of HOMO and LUMO across the molecular structure reveals the regions most susceptible to electrophilic and nucleophilic attack. In many quinoline derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific regions, influencing the molecule's reactive sites researchgate.net.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential.

For quinoline derivatives, the MEP map typically shows a negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the aromatic rings generally exhibit a positive potential. The presence of a fluorine atom, being highly electronegative, would be expected to create a region of negative potential, while the methyl group would have a slightly positive or neutral potential uni-muenchen.dethesciencein.org. In related quinoline systems, MEP analysis has been used to identify electron-rich and electron-deficient areas, which correspond to the molecule's reactive behavior researchgate.neteurjchem.com.

The aromaticity of the quinoline ring system, which consists of a fused benzene and pyridine (B92270) ring, is a key factor in its stability and chemical properties. Aromaticity can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), Para-Delocalization Index (PDI), and the Aromatic Fluctuation Index (FLU) mdpi.commdpi.com.

Studies on substituted quinolines have shown that the level of aromaticity can be influenced by the nature and position of substituents. For instance, the introduction of fluorine atoms can lead to a systematic reduction in the aromaticity of the ring system nih.gov. In the quinoline framework, the benzene-type ring generally exhibits a higher degree of aromaticity compared to the pyridine-type ring. The aromaticity of these rings can be a differentiating feature for the biological activity of certain quinoline derivatives mdpi.com.

Common Aromaticity Indices and Their Interpretation
IndexIndication of Higher Aromaticity
HOMAValue closer to 1 mdpi.com
NICSMore negative value mdpi.com
PDIHigher value mdpi.com
FLULower value mdpi.com

Spectroscopic Property Predictions (Theoretical)

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in chemical research. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H, 13C, and 19F NMR spectra.

For fluorinated aromatic compounds, predicting 19F NMR chemical shifts can be challenging but is achievable with appropriate computational methods and basis sets. Scaling factors are often applied to the calculated shielding constants to improve the correlation with experimental chemical shifts nih.gov. The chemical shift of the fluorine atom in this compound would be sensitive to its electronic environment within the quinoline ring system. Similarly, the 1H and 13C chemical shifts of the methyl group and the aromatic protons and carbons can be calculated to provide a complete theoretical NMR profile of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated.

For 6-fluoro-4-hydroxy-2-methylquinoline, TD-DFT calculations have been performed to simulate its UV-Vis spectrum. The calculations predicted absorption bands that correspond well with experimental data, with the main absorption peak attributed to a HOMO-LUMO transition tandfonline.com. These transitions are typically of the π → π* and n → π* type, characteristic of aromatic heterocyclic compounds. The calculated spectrum for this compound would be expected to show similar transitions, with the positions of the absorption maxima influenced by the electronic effects of the fluoro and methyl substituents.

Theoretical UV-Vis Absorption Data for 6-fluoro-4-hydroxy-2-methylquinoline in Water tandfonline.com
Calculated Wavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
2914.260.0743HOMO -> LUMO (97.8%)
272---
265---

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-fluoro-4-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign its structure.

High-Resolution 1H and 13C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most fundamental steps in the structural analysis of organic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 4-methylquinoline, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each proton. chemicalbook.com The methyl group protons typically appear as a singlet around 2.691 ppm. chemicalbook.com The aromatic protons resonate in the downfield region, generally between 7.2 and 8.8 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the quinoline (B57606) ring. chemicalbook.com For this compound, the introduction of the fluorine atom at the 2-position would induce characteristic changes in the chemical shifts and coupling constants of the nearby protons, particularly the proton at the 3-position and those on the carbocyclic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 4-methylquinoline, the methyl carbon appears at a characteristic upfield chemical shift. rsc.org The aromatic and heteroaromatic carbons resonate at lower field, typically between 120 and 150 ppm. rsc.orgyoutube.com The introduction of a highly electronegative fluorine atom at the C2 position in this compound would cause a significant downfield shift for the C2 carbon due to the direct attachment and would also influence the chemical shifts of adjacent carbons (C3, C4, and C8a) through space and through bond effects. Quaternary carbons, those without attached protons, often exhibit signals of lower intensity. youtube.com

A representative, though not identical, ¹³C NMR spectrum of 4-cyclohexyl-2-methylquinoline (B14671624) shows the methyl carbon at 25.4 ppm and the aromatic carbons in the range of 118.3 to 158.7 ppm. rsc.org For this compound, one would expect the C2 carbon to be significantly deshielded due to the attached fluorine.

Proton (¹H) Chemical Shift (ppm) (Predicted) Carbon (¹³C) Chemical Shift (ppm) (Predicted)
H3~7.0-7.2 (doublet)C2~160-165 (doublet, ¹JCF)
H5~7.9-8.1 (doublet)C3~110-115 (doublet, ²JCF)
H6~7.4-7.6 (triplet)C4~145-150 (doublet, ³JCF)
H7~7.6-7.8 (triplet)C4a~125-130 (doublet, ³JCF)
H8~7.8-8.0 (doublet)C5~128-132
4-CH₃~2.5-2.7 (singlet)C6~124-128
C7~129-133
C8~126-130
C8a~147-152 (doublet, ²JCF)
4-CH₃~18-22

19F NMR for Fluorine-Containing Compounds

¹⁹F NMR spectroscopy is a highly sensitive and informative technique specifically for organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, providing excellent signal dispersion. wikipedia.org

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom would be influenced by its position on the heterocyclic ring. In aromatic systems, the chemical shift of a fluorine atom can provide insights into the electronic nature of the ring. ucsb.educolorado.edu For instance, the chemical shift of fluorine in monofluorobenzene is approximately -113.15 ppm relative to CFCl₃. colorado.edu The exact chemical shift for this compound would be specific to its unique electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) would result in a complex multiplet structure for the fluorine signal, providing valuable structural confirmation. wikipedia.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, for example, between H5 and H6, H6 and H7, and H7 and H8. This helps to trace the connectivity of the protons within the carbocyclic ring. A weaker, long-range coupling might also be observed between the methyl protons and the H3 proton. csic.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and usually already assigned, proton signals. For example, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, the methyl protons would show an HMBC correlation to C3, C4, and C4a. The H3 proton would show correlations to C2, C4, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, regardless of their bonding network. For this compound, a NOESY experiment could show a correlation between the methyl protons at position 4 and the proton at position 5, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized molecule. For this compound (C₁₀H₈FN), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimentally determined value, providing strong evidence for the correct chemical formula. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption (IR) or scattering (Raman) of light, researchers can identify the specific functional groups and bonding arrangements within the molecular structure. The vibrational frequencies are characteristic of the bond strengths and the masses of the constituent atoms.

For quinoline derivatives, the IR and Raman spectra are complex, but key regions can be identified. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. The introduction of substituents like methyl and fluoro groups leads to characteristic vibrations. The C-F stretching frequency is highly dependent on its environment but is generally found in the 1000-1400 cm⁻¹ range. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching and bending modes.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to assign the observed vibrational modes accurately. These computational methods can predict the vibrational frequencies and intensities, aiding in the detailed interpretation of the experimental data for complex molecules.

Table 1: Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Methyl C-H Stretch 2850 - 3000 IR, Raman
C=C/C=N Ring Stretch 1400 - 1650 IR, Raman
C-F Stretch 1000 - 1400 IR
C-H Bending (in-plane and out-of-plane) 600 - 1300 IR, Raman

Note: The exact positions of the peaks depend on the specific molecular structure and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. Molecules with conjugated π-systems, such as the quinoline ring, exhibit characteristic absorption bands in this region. These transitions involve the excitation of electrons from lower-energy molecular orbitals (e.g., π, n) to higher-energy anti-bonding orbitals (e.g., π*).

The quinoline scaffold itself gives rise to π-π* transitions. The introduction of substituents can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the intensity of the absorption. The fluorine atom, being an auxochrome, and the methyl group can modulate the electronic properties and thus the UV-Vis spectrum of the parent quinoline molecule. The energy gap of the molecule can be tuned by such functional group conversions. Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule.

Table 2: Electronic Transitions in Aromatic Systems

Transition Type Description Typical Wavelength Region
π → π* Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. 200 - 400 nm
n → π* Excitation of a non-bonding electron (e.g., from Nitrogen) to a π* anti-bonding orbital. 300 - 500 nm

Note: Specific λmax values for this compound require experimental measurement.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a compound like this compound, X-ray crystallography would provide unambiguous confirmation of its molecular structure, including the planarity of the quinoline ring system and the conformation of the methyl group. Furthermore, it reveals crucial information about the intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing. While no specific crystal structure for this compound is publicly available, studies on related compounds, such as (E)-4-(4-fluorostyryl)-2-methylquinoline, demonstrate how molecules are linked into dimers and sheets through various non-covalent interactions.

Table 3: Information Obtained from X-Ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the crystal lattice.
Atomic Coordinates The x, y, z positions of each atom in the unit cell.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles describing the conformation of the molecule.
Intermolecular Interactions Details of hydrogen bonds, van der Waals forces, and π-stacking.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for analyzing complex mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape.

The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature under specific conditions (e.g., column type, mobile phase composition, flow

Q & A

Basic: What are the standard synthetic routes for preparing 2-fluoro-4-methylquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves fluorination of precursor quinolines or cyclization of substituted anilines. A notable method employs silver(II) fluoride (AgF₂) in anhydrous acetonitrile (MeCN) to introduce fluorine at the 2-position via nucleophilic aromatic substitution (SNAr). For example, reacting 3-([1,1'-biphenyl]-2-yl)-4-methylquinoline with AgF₂ (3.5 equiv) at room temperature yielded this compound derivatives in ~48% yield . Key factors affecting yield include:

  • Catalyst stoichiometry : Excess AgF₂ improves fluorination efficiency but may increase side reactions.
  • Solvent choice : Polar aprotic solvents like MeCN enhance SNAr reactivity.
  • Temperature : Room temperature minimizes decomposition of sensitive intermediates.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. ineffective results) often arise from structural variations or assay conditions. Methodological strategies include:

  • Structural validation : Confirm regiochemistry using 19F^{19}\text{F}-NMR and X-ray crystallography to rule out positional isomerism .
  • Assay standardization : Compare activity under consistent conditions (e.g., MIC testing against S. aureus ATCC 25923).
  • Computational modeling : Use DFT calculations to correlate electronic properties (e.g., fluorine’s electronegativity) with target binding (e.g., DNA gyrase inhibition) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR : Identify methyl (δ ~2.5 ppm) and fluorine substituents (δ ~-110 to -120 ppm for aromatic F) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉FN⁺ = 178.07 Da) and fragmentation patterns.
  • IR spectroscopy : Detect C-F stretches (~1100–1000 cm⁻¹) and quinoline ring vibrations .

Advanced: How can substituent effects at the 4-methyl position modulate the electronic properties of 2-fluoroquinoline for material science applications?

The 4-methyl group enhances electron-donating effects, stabilizing π-conjugated systems in organic semiconductors. Methodological approaches to study this include:

  • Cyclic voltammetry : Measure oxidation potentials to assess HOMO/LUMO levels.
  • X-ray crystallography : Analyze packing motifs and intermolecular interactions (e.g., C-H···F contacts) .
  • DFT calculations : Compare charge distribution in 4-methyl vs. unsubstituted analogs to predict charge transport efficiency .

Basic: What are the known biological targets of this compound derivatives?

These compounds are explored as:

  • Enzyme inhibitors : Fluorine’s electronegativity enhances binding to catalytic sites (e.g., kinase or protease targets) .
  • Antimicrobial agents : Structural analogs disrupt bacterial DNA gyrase, with MIC values ranging from 1–10 µg/mL depending on substituents .
  • Ligands for receptor studies : The methyl group improves lipophilicity for cell-membrane penetration in in vitro assays .

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Competing fluorination at non-target positions (e.g., 3- or 6-positions) can be mitigated by:

  • Directing groups : Use transient protecting groups (e.g., boronic esters) to block undesired sites .
  • Catalyst tuning : Employ Pd/Cu bimetallic systems to enhance selectivity for the 2-position.
  • Microwave-assisted synthesis : Reduce reaction times, minimizing side-product formation .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the C-F bond.
  • Temperature : Long-term storage at -20°C retains >95% purity over 12 months .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound-based drug candidates?

  • Variation of substituents : Synthesize analogs with halogens (Cl, Br), trifluoromethyl, or methoxy groups at the 6- or 8-positions .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with fluorine).
  • In vivo pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS in rodent models .

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